molecular formula C11H7BrINO4 B8266945 2,5-Dioxopyrrolidin-1-yl 3-bromo-4-iodobenzoate

2,5-Dioxopyrrolidin-1-yl 3-bromo-4-iodobenzoate

Cat. No.: B8266945
M. Wt: 423.99 g/mol
InChI Key: OFYWWBDOOIGUKK-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-bromo-4-iodobenzoate is an organic compound with the molecular formula C11H8BrINO4 It is a derivative of benzoic acid, where the carboxyl group is esterified with 2,5-dioxopyrrolidin-1-yl, and the benzene ring is substituted with bromine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-bromo-4-iodobenzoate typically involves the esterification of 3-bromo-4-iodobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:

  • Dissolve 3-bromo-4-iodobenzoic acid and NHS in DCM.
  • Add DCC to the solution and stir at room temperature for several hours.
  • Filter the precipitated dicyclohexylurea byproduct and evaporate the solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-bromo-4-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

    Oxidation Reactions:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in polar solvents (e.g., DMF) at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce an alcohol or alkane derivative.

Scientific Research Applications

Chemistry

In chemistry, 2,5-Dioxopyrrolidin-1-yl 3-bromo-4-iodobenzoate is used as a building block for the synthesis of more complex molecules. Its reactive bromine and iodine atoms allow for further functionalization, making it valuable in organic synthesis and medicinal chemistry.

Biology

In biological research, this compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment. This modification can help in studying the structure and function of these biomolecules.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they can be used in the development of new drugs or as intermediates in the synthesis of pharmaceutical compounds.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-bromo-4-iodobenzoate depends on its specific application. In general, the compound can interact with molecular targets through covalent bonding or non-covalent interactions. For example, in biological systems, it can form covalent bonds with amino acid residues in proteins, leading to changes in protein structure and function. The molecular pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxopyrrolidin-1-yl 3-iodobenzoate: Similar structure but lacks the bromine atom.

    N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Contains a benzyl group and is used as an anticonvulsant.

    4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Developed as an anti-tuberculosis compound.

Uniqueness

2,5-Dioxopyrrolidin-1-yl 3-bromo-4-iodobenzoate is unique due to the presence of both bromine and iodine atoms on the benzene ring, which provides distinct reactivity and functionalization options. This dual halogenation allows for versatile chemical modifications and applications in various fields.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-bromo-4-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrINO4/c12-7-5-6(1-2-8(7)13)11(17)18-14-9(15)3-4-10(14)16/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYWWBDOOIGUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrINO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.99 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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